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molecular formula C4H4ClNO2S2 B1586055 5-Chlorothiophene-2-sulfonamide CAS No. 53595-66-7

5-Chlorothiophene-2-sulfonamide

Cat. No. B1586055
M. Wt: 197.7 g/mol
InChI Key: RKLQLYBJAZBSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205434B2

Procedure details

To a suspension of (6R/S,9R/S,11S/R)-11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid (example 3, Step (1)) (100 mg) in benzene (3 ml) were added oxalyl chloride (74 μl) and DMF (1 drop) at room temperature and the mixture stirred for 2 hrs. After concentration in vacuo, the residue was redissolved in benzene (3 ml) and added dropwise to a refluxing suspension of N-hydroxypyridin-2-thione sodium salt (43 mg) in CBrCl3 (4 ml) whilst irradiating with a 250 W lamp for 1 hr. Concentration and purification using HPLC gave N-[(6R/S,9R/S,11S/R)-6-bromo-5,6,7,8,9,10-hexahydro-6,9-methanobenzo[α][8]annulen-11-yl]-5-chlorothiophene-2-sulfonamide as a white solid (54 mg, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC)(=O)C.[Cl:6][C:7]1[S:11][C:10]([S:12]([NH:15]C2C3CCC2(C(O)=O)CC2C=CC=CC=2C3)(=[O:14])=[O:13])=[CH:9][CH:8]=1.C(Cl)(=O)C(Cl)=O>C1C=CC=CC=1.CN(C=O)C>[Cl:6][C:7]1[S:11][C:10]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC
Name
11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(S1)S(=O)(=O)NC1C2(CC3=C(CC1CC2)C=CC=C3)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
74 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in benzene (3 ml)
ADDITION
Type
ADDITION
Details
added dropwise to a refluxing suspension of N-hydroxypyridin-2-thione sodium salt (43 mg) in CBrCl3 (4 ml)
CUSTOM
Type
CUSTOM
Details
whilst irradiating with a 250 W lamp for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(S1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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